N-methyl-N-[[nitro(propyl)amino]methyl]nitramide
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Overview
Description
N-methyl-N-[[nitro(propyl)amino]methyl]nitramide is a complex organic compound that belongs to the class of nitramines. These compounds are characterized by the presence of nitro groups attached to nitrogen atoms. Nitramines are known for their applications in various fields, including explosives, propellants, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[nitro(propyl)amino]methyl]nitramide typically involves the nitration of an appropriate amine precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The process may require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[nitro(propyl)amino]methyl]nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
N-methyl-N-[[nitro(propyl)amino]methyl]nitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including high-energy materials for explosives and propellants.
Mechanism of Action
The mechanism of action of N-methyl-N-[[nitro(propyl)amino]methyl]nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-nitroamine: Similar in structure but lacks the propyl group.
N-nitro-N-propylamine: Similar but does not have the methyl group.
N-methyl-N-nitropropylamine: Similar but with different positioning of the nitro group.
Uniqueness
N-methyl-N-[[nitro(propyl)amino]methyl]nitramide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
168983-73-1 |
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Molecular Formula |
C5H12N4O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
N-methyl-N-[[nitro(propyl)amino]methyl]nitramide |
InChI |
InChI=1S/C5H12N4O4/c1-3-4-7(9(12)13)5-6(2)8(10)11/h3-5H2,1-2H3 |
InChI Key |
FKQUFNCEQLIYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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